molecular formula C5H9NO B1441835 6-Oxa-1-azaspiro[3.3]heptane CAS No. 1046153-00-7

6-Oxa-1-azaspiro[3.3]heptane

Cat. No.: B1441835
CAS No.: 1046153-00-7
M. Wt: 99.13 g/mol
InChI Key: BCIIWQHRWPXARK-UHFFFAOYSA-N
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Description

6-Oxa-1-azaspiro[3.3]heptane is a heterocyclic compound with the molecular formula C5H9NO. It features a spirocyclic structure, which includes an oxygen atom and a nitrogen atom within a seven-membered ring.

Biochemical Analysis

Biochemical Properties

6-Oxa-1-azaspiro[3.3]heptane plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions. These interactions can influence the activity of the enzymes, either inhibiting or activating them, depending on the specific context. Additionally, this compound can form hydrogen bonds with proteins, affecting their conformation and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress responses. By modulating these pathways, this compound can alter gene expression and cellular metabolism. For instance, it can upregulate the expression of antioxidant genes, thereby enhancing the cell’s ability to combat oxidative damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. This compound has also been found to interact with DNA, leading to changes in gene expression. These interactions can result in the activation of transcription factors that regulate the expression of genes involved in oxidative stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to strong oxidizing agents or extreme pH levels. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, such as increased resistance to oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular antioxidant defenses without causing significant toxicity. At high doses, it can induce toxic effects, such as liver damage and oxidative stress. These threshold effects highlight the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress responses. It interacts with enzymes such as superoxide dismutase and catalase, which are crucial for detoxifying reactive oxygen species. By modulating the activity of these enzymes, this compound can influence metabolic flux and the levels of various metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its ability to form hydrogen bonds with cellular components .

Subcellular Localization

This compound is primarily localized in the cytoplasm and mitochondria of cells. Its activity and function are influenced by its subcellular localization, as it can interact with mitochondrial enzymes involved in oxidative phosphorylation. Additionally, post-translational modifications, such as phosphorylation, can direct this compound to specific cellular compartments, enhancing its biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxa-1-azaspiro[3.3]heptane typically involves cyclization reactions. One common method starts with tribromopentaerythritol, which undergoes a cyclization reaction with p-toluenesulfonamide under basic conditions to form an N-tosylated spiro compound. The tosyl group is then removed through sonication with magnesium turnings in methanol, followed by treatment with oxalic acid to yield the oxalate salt of this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for larger scales. The process may include additional steps to improve yield and purity, such as the use of sulfonic acid salts instead of oxalate salts to enhance stability and solubility .

Chemical Reactions Analysis

Types of Reactions

6-Oxa-1-azaspiro[3.3]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the nitrogen atom within the spirocyclic structure.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized spiro compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Oxa-1-azaspiro[3.3]heptane involves its interaction with molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

6-Oxa-1-azaspiro[3.3]heptane can be compared with other spirocyclic compounds, such as:

    2-Oxa-6-azaspiro[3.3]heptane: Similar in structure but with different positioning of the oxygen and nitrogen atoms.

    1-Oxa-2,6-diazaspiro[3.3]heptane:

The uniqueness of this compound lies in its specific spirocyclic structure, which imparts distinct chemical reactivity and potential for diverse applications .

Properties

IUPAC Name

6-oxa-1-azaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-2-6-5(1)3-7-4-5/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIIWQHRWPXARK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC12COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50716720
Record name 6-Oxa-1-azaspiro[3.3]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1046153-00-7
Record name 6-Oxa-1-azaspiro[3.3]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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